molecular formula C11H13ClN2O B13651081 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13651081
M. Wt: 224.68 g/mol
InChI Key: NACFVFOGZSBJAE-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is an organic compound with the molecular formula C11H13ClN2O. It is a derivative of benzoxazole, a bicyclic compound containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2-aminophenol with cyclopropanecarboxylic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce cyclopropylamines .

Scientific Research Applications

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropane ring and benzoxazole moiety contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-7-2-3-9-8(6-7)13-10(14-9)11(12)4-5-11;/h2-3,6H,4-5,12H2,1H3;1H

InChI Key

NACFVFOGZSBJAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3(CC3)N.Cl

Origin of Product

United States

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